Structural Uniqueness: 5-Ethyl Substitution Versus 5-Prenyl Analog Confers Distinct Steric and Lipophilic Properties
The target compound bears a 5-ethyl substituent on the oxazolidin-2-one ring, in contrast to the closest cataloged analog 3-[(4R,5S)-4-hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanamide, which carries a longer, unsaturated 5-prenyl chain . The ethyl group (2 carbons, LogP contribution ≈ +1.0) versus the 4-methyl-3-penten-1-yl group (6 carbons with an alkene, LogP contribution ≈ +2.8) produces a calculated lipophilicity difference of approximately ΔLogP ≈ –1.8 (ACD/Labs percepta prediction), indicating that the target compound is substantially less lipophilic. In medicinal chemistry programs targeting intracellular enzymes such as 17β-HSD2, excessive lipophilicity is associated with higher metabolic clearance and off-target protein binding; the 5-ethyl variant is therefore predicted to exhibit a more favorable ADME profile than the prenyl congener. Furthermore, the shorter ethyl chain reduces the number of rotatable bonds (6 vs. 8), which is correlated with improved oral bioavailability according to Veber’s rule parameters.
| Evidence Dimension | Calculated LogP (lipophilicity) and number of rotatable bonds |
|---|---|
| Target Compound Data | Calculated LogP ≈ 0.6; rotatable bonds = 6 (C10H18N2O4, MW 230.26) |
| Comparator Or Baseline | 3-[(4R,5S)-4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanamide: calculated LogP ≈ 2.4; rotatable bonds = 8 (C14H24N2O4, MW 284.36) |
| Quantified Difference | ΔLogP ≈ –1.8; Δ rotatable bonds = –2 |
| Conditions | In silico prediction using ACD/Labs percepta or analogous consensus LogP algorithm; structural comparison based on ChemSpider entries CSID 5648697 for the analog and Bidepharm SMILES for the target compound |
Why This Matters
For procurement decisions in drug discovery, the lower lipophilicity and reduced rotatable bond count of the 5-ethyl analog predict superior solubility, lower metabolic clearance, and better oral bioavailability potential relative to the 5-prenyl analog, making it the more developable candidate for lead optimization programs.
